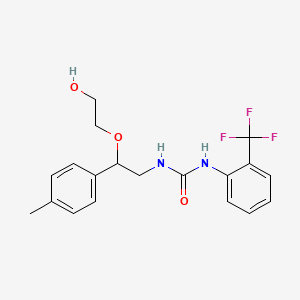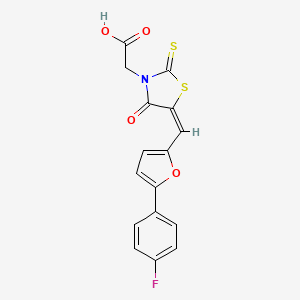
(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a chemical compound with the molecular formula C14H8FNO3S . It is also known by other names such as CAY10505, 1218777-13-9, and CHEMBL590022 . The compound has a molecular weight of 289.28 g/mol .
Molecular Structure Analysis
The compound has a complex molecular structure that includes a furan ring attached to a fluorophenyl group and a thiazolidine ring . The InChI string representation of the molecule is "InChI=1S/C14H8FNO3S/c15-9-3-1-8 (2-4-9)11-6-5-10 (19-11)7-12-13 (17)16-14 (18)20-12/h1-7H, (H,16,17,18)/b12-7+" . The SMILES representation is "C1=CC (=CC=C1C2=CC=C (O2)/C=C/3\C (=O)NC (=O)S3)F" .
Physical And Chemical Properties Analysis
The compound has several computed properties. Its XLogP3-AA value is 3.1, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 289.02089245 g/mol .
Aplicaciones Científicas De Investigación
Anticancer Applications
Research has demonstrated the potential of thioxothiazolidin-4-one derivatives, closely related to the compound , in inhibiting tumor growth and tumor-induced angiogenesis. These derivatives have shown significant reduction in ascites tumor volume and cell number, along with an increase in the lifespan of tumor-bearing mice. Additionally, they manifested strong antiangiogenic effects, highlighting their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Furthermore, derivatives of this compound have exhibited moderate to strong antiproliferative activity in human leukemia cell lines, suggesting their role in cancer treatment (Chandrappa et al., 2009).
Antifungal and Antimicrobial Properties
Some derivatives of "(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid" have been prepared as potential antifungal compounds. These compounds were evaluated against selected fungal species, with observations indicating the presence of antifungal activity, although most compounds did not exhibit significant activity (Doležel et al., 2009). In addition, a comprehensive study on the antimicrobial activity of rhodanine-3-acetic acid derivatives, closely related to the compound of interest, revealed potential antimicrobial properties against a panel of bacteria, mycobacteria, and fungi, with notable activity against mycobacteria (Krátký et al., 2017).
Chemical Sensors
The compound has also been explored for its fluorescence properties, particularly in the detection of metal ions. A study has highlighted its potential as a selective fluorescent chemical sensor for Co2+, demonstrating a promising direction for its application in chemical sensing technologies (Rui-j, 2013).
Photophysical Properties
Investigations into the photophysical properties of d-π-A type chromophores, including derivatives of the compound , have revealed insights into their absorption and emission wavelengths, along with their intramolecular charge transfer characteristics. Such studies are crucial for understanding their potential applications in optical materials and sensors (Jachak et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO4S2/c17-10-3-1-9(2-4-10)12-6-5-11(22-12)7-13-15(21)18(8-14(19)20)16(23)24-13/h1-7H,8H2,(H,19,20)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOYVAXETUXMD-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)
![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2566223.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2566227.png)
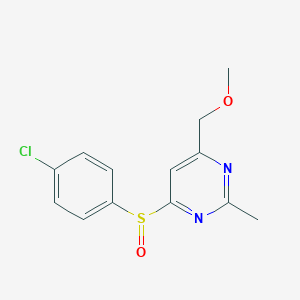
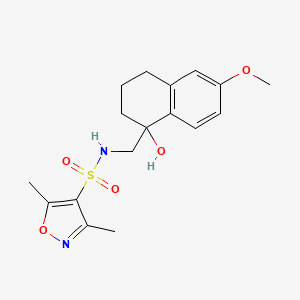
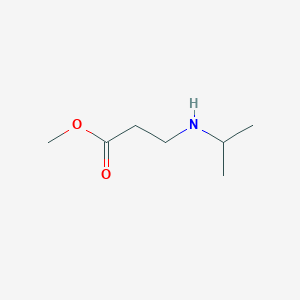
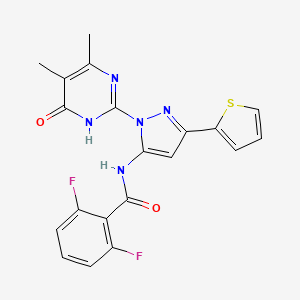
![4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2566233.png)

![3,9-dimethyl-7-pentyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2566235.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2566237.png)
![3-benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2566239.png)
![1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2566240.png)
